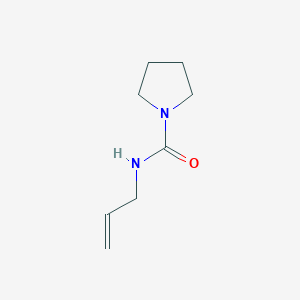

N-Allylpyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Pyrrolidine derivatives have been associated with a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

For instance, some pyrrolidine derivatives have been shown to inhibit certain enzymes, leading to their various biological effects .

Biochemical Pathways

Pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by several factors, such as its size, charge, and the presence of certain functional groups .

Result of Action

Some pyrrolidine derivatives have shown significant antitumor activity against various human tumor cell lines .

Action Environment

It’s important to note that the action of a compound can be influenced by various environmental factors, such as ph, temperature, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-Allylpyrrolidine-1-carboxamide are not fully understood. It is known that pyrrolidine derivatives have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, and more

Cellular Effects

The cellular effects of this compound are not well-studied. Pyrrolidine derivatives have been shown to have significant effects on various types of cells . For instance, certain pyrrolidine derivatives have been shown to cause apoptotic cell death in MCF-7 breast cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that pyrrolidine derivatives can have diverse mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It is known that the effects of many compounds can vary with dosage .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. It is known that pyrrolidine derivatives can be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It is known that many compounds can interact with transporters or binding proteins and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-understood. It is known that many compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

The synthesis of N-Allylpyrrolidine-1-carboxamide can be achieved through various methods. One common approach involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic, and it often requires the activation of the carboxylic acid to form an intermediate such as an anhydride, acyl imidazole, or acyl halide . Another method involves the 1,3-dipolar cycloaddition between a nitrone, azide, or azomethine ylide with a dipolarophile, typically an olefin .

Analyse Des Réactions Chimiques

N-Allylpyrrolidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the catalytic enantioselective reductive alkynylation of amides can be used to synthesize pyrrolidine derivatives . Common reagents for these reactions include Ir/Cu/N-PINAP catalysts for enantioselective reactions and Pd-catalysts for tandem reactions . The major products formed from these reactions are often pyrrolidine, piperidine, and indolizidine alkaloids .

Applications De Recherche Scientifique

N-Allylpyrrolidine-1-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various bioactive molecules . In biology and medicine, pyrrolidine derivatives are known for their therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound is also used in the development of new drugs and agrochemicals .

Comparaison Avec Des Composés Similaires

N-Allylpyrrolidine-1-carboxamide can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share similar structural motifs but differ in their biological activities and applications. For instance, pyrrolizines are known for their anti-inflammatory properties, while pyrrolidine-2-one derivatives have been studied for their anticancer potential . The unique feature of this compound is its allyl group, which may contribute to its distinct reactivity and biological activity.

Propriétés

IUPAC Name |

N-prop-2-enylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-2-5-9-8(11)10-6-3-4-7-10/h2H,1,3-7H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTVAHVMLYSIMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2757151.png)

![5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B2757152.png)

![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B2757156.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2757165.png)